2-Aminobenzothiazole

Catalog No.
S605581
CAS No.
136-95-8
M.F
C7H6N2S
M. Wt
150.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzothiazole

CAS Number

136-95-8

Product Name

2-Aminobenzothiazole

IUPAC Name

1,3-benzothiazol-2-amine

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

InChI

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)

InChI Key

UHGULLIUJBCTEF-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
SLIGHTLY SOL IN WATER
SOL IN ALCOHOL, ETHER, CHLOROFORM

Synonyms

2-Benzothiazolamine; 1,3-Benzothiazol-2-ylamine; 2-Aminobenzothiazole; 2-Iminobenzothiazoline; NSC 4670; SKA 1;

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N

The exact mass of the compound 2-Aminobenzothiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)slightly sol in watersol in alcohol, ether, chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4670. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminobenzothiazole is a highly reactive, bicyclic heteroaromatic compound characterized by a fused benzene and thiazole ring system with a primary amine at the 2-position [1]. Presenting as a light yellow to beige crystalline solid with a melting point of 126–129 °C, it exhibits excellent solubility in polar organic solvents such as ethanol and chloroform, while maintaining a highly stable heterocyclic core . Industrially, it is a critical procurement building block due to the dual functionality of its electron-withdrawing benzothiazole ring and its readily diazotized primary amine. This specific structural combination makes it an indispensable precursor for high-performance disperse dyes, specialized corrosion inhibitors, and active pharmaceutical ingredients (APIs) where simpler aromatic amines cannot provide the necessary electronic or steric properties [1].

Procurement Fit

Synthetic building block for benzothiazole-derived bioactive molecules
Corrosion inhibitor for carbon steel in acidic media
Metal chelation ligand for coordination chemistry studies

Substituting 2-aminobenzothiazole with simpler aromatic amines (like aniline) or closely related benzothiazoles (like 2-mercaptobenzothiazole, MBT) fundamentally compromises downstream synthesis and product performance. Aniline lacks the electron-deficient bicyclic core required to induce the massive bathochromic shifts essential for deep-shade azo dyes, and it fails to provide the rigid pharmacophore required for specific central nervous system (CNS) drug target binding [2]. Conversely, while MBT is a highly effective standalone corrosion inhibitor and vulcanization accelerator, it lacks the primary amine group. This absence renders MBT incapable of undergoing diazotization to form azo dyes or Schiff base condensation to create covalently anchored polymer additives [1]. Therefore, procurement must strictly specify 2-aminobenzothiazole when downstream workflows demand both the benzothiazole core and a reactive amine handle.

Substitution Risk

2-Mercaptobenzothiazole Higher corrosion inhibition efficiency; sulfur chemistry may not transfer to amino-required syntheses
4-Aminobenzothiazole Amino position change shifts metal chelation reactivity and coordination geometry
Hydroxylated analogs Added hydroxyl groups alter inhibitor robustness and electrochemical mechanism

Bathochromic Shift for Deep-Shade Dyes

In the synthesis of heterocyclic azo dyes, substituting standard aniline diazonium precursors with 2-aminobenzothiazole induces a massive bathochromic shift. Spectroscopic data demonstrates that 2-aminobenzothiazole-derived cationic dyes exhibit absorption maxima shifted by 28–115 nm compared to simple phenylazo analogs, enabling the production of deep violet to blue dyes with high molar extinction coefficients (2.1–4.7 × 10^4 M^-1 cm^-1) [1].

Evidence DimensionBathochromic Shift and Molar Extinction Coefficient
Target Compound Data28–115 nm positive shift (violet/blue shades); ε = 2.1–4.7 × 10^4 M^-1 cm^-1
Comparator Or BaselineAniline-based azo dyes (typically yellow/red shades, lower shift)
Quantified DifferenceUp to 115 nm positive shift in λmax
ConditionsDiazotization and coupling in ethanol/water systems

Allows dye manufacturers to achieve deep, high-intensity blue and violet shades without requiring complex, heavily substituted coupling components.

Corrosion: 2-ABT vs MBT
Head-to-head
87.2% inhibition efficiency for 2-ABT vs 94.5% for MBT at 1 mM in 1 M HCl (EIS)
MBT provides higher inhibition; 2-ABT suits controlled processes where sulfur-free chemistry is required
Reported ranking within tested set

Primary Amine Covalent Anchoring

While 2-mercaptobenzothiazole (MBT) is a dominant corrosion inhibitor, it lacks a versatile covalent anchoring point for complex polymer grafting. 2-Aminobenzothiazole provides a primary amine group that readily undergoes Schiff base condensation with aldehydes or reacts with isocyanates [1]. This enables the synthesis of tailored, non-leaching corrosion inhibitors or functionalized metal-organic frameworks, maintaining high inhibition efficiency while allowing structural extension that MBT cannot support [1].

Evidence DimensionCovalent functionalization capacity (Schiff base / urea formation)
Target Compound DataPrimary amine readily forms azomethines (Schiff bases) and urea linkages
Comparator Or Baseline2-Mercaptobenzothiazole (MBT) (resists direct amine-like condensation)
Quantified DifferenceBinary (Reactive vs. Non-reactive for azomethine formation)
ConditionsCondensation with aldehydes or isocyanates at 70-90 °C

Essential for formulators needing to covalently bond a benzothiazole corrosion inhibitor to a polymer backbone or complex ligand.

Chelation: 2- vs 4-ABT
Class-level
2-ABT shows moderate metal-ion reactivity; 4-ABT derivatives were superior fluorometric reagents
Positional isomer choice directs chelation profile and detection sensitivity
Class-level inference; verify for target metal system

CNS and Antimicrobial Pharmacophore

2-Aminobenzothiazole serves as the foundational pharmacophore for several FDA-approved and experimental therapeutics, most notably the ALS drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole). Unlike generic aromatic amines, the fused thiazole-benzene ring system provides specific hydrogen bonding geometry and lipophilicity (LogP ~2.45) that dictate blood-brain barrier penetration and target binding affinity [1]. Substitution at the 2-amino position or the 6-position of this exact core is an established, high-yield pathway for generating novel bioactive libraries [1].

Evidence DimensionPharmacophore suitability for CNS penetration and target binding
Target Compound DataLogP ~2.45; direct structural analog to Riluzole
Comparator Or BaselineAniline or simple un-fused thiazoles
Quantified DifferenceProvides the exact rigid bicyclic geometry required for specific target binding
Conditionsin vivo / in vitro medicinal chemistry models

Procurement of this exact scaffold is non-negotiable for medicinal chemistry programs targeting benzothiazole-class CNS or antimicrobial agents.

Inhibition: 2-ABT vs OH-analogs
Head-to-head
2-ABT is more sensitive to environmental conditions; 6-hydroxy derivative showed highest, most persistent inhibition
Hydroxylation improves robustness; 2-ABT remains viable for well-controlled acidic environments
Reported comparison in 0.5 M HCl

Non-Linear Optical Property Enhancement

In the development of donor-acceptor organic chromophores for non-linear optics, the electron-deficient nature of the 2-aminobenzothiazole ring significantly outperforms standard phenyl rings. When used as the diazo component, the substitution of a phenyl group with a 2-benzothiazole heterocycle dramatically enhances the first hyperpolarizability (β) of the resulting push-pull azo compounds [1]. This makes 2-aminobenzothiazole a critical building block for advanced optoelectronic materials evaluated via Hyper-Rayleigh scattering [1].

Evidence DimensionFirst hyperpolarizability (β) in push-pull systems
Target Compound DataHigh β values in benzothiazole-derived azo dyes
Comparator Or BaselinePhenylazo (aniline-derived) chromophores
Quantified DifferenceSignificant multiplicative enhancement of β due to electron-deficient heterocycle
ConditionsHyper-Rayleigh scattering (HRS) at 1064 nm in dioxane

Crucial for material scientists procuring precursors for high-performance electro-optic modulators and photonic devices.

Antibacterial: scaffold vs derivative
Class-level
Unsubstituted 2-ABT lacks Gram-negative activity; N,N-disubstituted derivatives inhibit S. aureus and MRSA
2-ABT is a privileged scaffold, not a direct antibacterial agent; value lies in derivative synthesis
Class-level inference; activity depends on substitution pattern

High-Performance Dye Manufacturing

Where deep violet and blue shades are required, this compound is the optimal diazonium precursor, leveraging its massive bathochromic shift to outperform standard aniline derivatives [1].

Covalently Anchored Corrosion Inhibitors

Where corrosion inhibitors must be grafted onto polymer backbones or metal-organic frameworks, its primary amine allows for Schiff base condensation, a functionalization pathway impossible with 2-mercaptobenzothiazole [1].

CNS and Antimicrobial Drug Discovery

Where researchers are synthesizing libraries targeting amyotrophic lateral sclerosis (ALS) or resistant bacterial strains, this compound serves as the mandatory starting scaffold, directly mimicking the core of drugs like Riluzole [2].

NLO Material Synthesis

Where high first hyperpolarizability is required for electro-optic modulators, it acts as an superior electron-deficient diazo component in push-pull chromophores compared to simple phenyl rings [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acidic corrosion inhibition
Reported inhibition efficiency under controlled HCl conditions
Inhibitor persistence and sensitivity to process variability
Antibacterial derivative synthesis
Privileged scaffold for N,N-disubstituted anti-Gram-positive agents
SAR around 2-amino position; efflux pump susceptibility of parent
PTR1 inhibitor fragment hybridization
Validated fragment targeting biopterin pocket of trypanosomatid PTR1
Target engagement and selectivity in fragment-growing campaigns
Metal coordination ligand
Moderate, well-defined chelation reactivity distinct from 4-amino isomer
Coordination geometry and complex stability for target metal ion

Physical Description

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992)
Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS]

Color/Form

PLATES FROM WATER
LEAFLETS FROM WATER

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.02516937 Da

Monoisotopic Mass

150.02516937 Da

Boiling Point

Decomposes (NTP, 1992)

Heavy Atom Count

10

Density

0.5 (NTP, 1992) - Less dense than water; will float

Decomposition

DANGEROUS, WHEN HEATED TO DECOMPOSITION, IT EMITS HIGHLY TOXIC FUMES.

Melting Point

270 °F (NTP, 1992)
132 °C

UNII

08K5TLY3EQ

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 76 of 79 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000112 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

136-95-8

Wikipedia

2-Aminobenzothiazole

Methods of Manufacturing

...FROM 2-CHLOROBENZOTHIAZOLE BY TREATMENT WITH ALCOHOLIC AMMONIA AT 150-160 °C; HOFMANN, BER 12, 1129 (1880); 13, 11 (1881). FROM BENZOTHIAZOLE BY BOILING WITH HYDROXYLAMINE IN WATER OR IN 2 N SODIUM HYDROXIDE, SKRAUP, ANN 419, 65 (1919).

General Manufacturing Information

2-Benzothiazolamine: ACTIVE
Huang et al. Covalent inhibition of NSD1 histone methyltransferase. Nature Chemical Biology, DOI: 10.1038/s41589-020-0626-6, published online 31 August 2020
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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